ACETYL-AMYLIN (8-37) (HUMAN)
Description
Definition and Chemical Characterization
Acetyl-Amylin (8-37) (Human) is a synthetic peptide antagonist derived from the 37-amino acid hormone amylin (islet amyloid polypeptide). This fragment retains residues 8–37 of native human amylin, with two critical modifications: N-terminal acetylation and C-terminal amidation (Figure 1). These modifications enhance stability and receptor-binding specificity while eliminating the amyloidogenic properties of full-length amylin.
Molecular Formula : $$ \text{C}{140}\text{H}{218}\text{N}{42}\text{O}{46} $$
Molecular Weight : 3,225.48 Da
Sequence :
$$ \text{Ac-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH}_2 $$
Structural studies reveal that truncation of residues 1–7 disrupts the conserved disulfide bond (Cys²–Cys⁷) critical for amyloid fibril formation. The acetyl group at Ala⁸ and amidation at Tyr³⁷ further stabilize the peptide against enzymatic degradation.
| Property | Value | Source |
|---|---|---|
| CAS Number | 178603-79-7 | |
| Isoelectric Point (pI) | 6.2 (predicted) | |
| Solubility | >1 mg/mL in aqueous buffers |
Historical Context in Amylin Research
The discovery of amylin in 1987 marked a paradigm shift in understanding pancreatic β-cell dysfunction in type 2 diabetes. Initial studies focused on its pathological role in forming islet amyloid deposits. By 1991, Deems et al. identified amylin (8–37) as a potent antagonist that blocks amylin-induced inhibition of glycogen synthesis in skeletal muscle. Acetylation of this fragment, first reported in the mid-1990s, addressed solubility issues inherent to native amylin fragments.
Key milestones:
Relationship to Full-Length Amylin and Related Peptides
Acetyl-Amylin (8-37) (Human) shares 84% sequence identity with full-length amylin but lacks residues 1–7 (Figure 2). This truncation eliminates:
- The N-terminal cysteine residues required for disulfide bonding.
- The amyloidogenic core (residues 20–29).
Compared to related peptides:
The peptide exhibits <10% cross-reactivity with calcitonin gene-related peptide (CGRP) receptors, making it a selective tool for amylin receptor studies.
Significance in Metabolic and Neurological Research
Metabolic Applications
- Glycogen Metabolism : At 10 μM, Acetyl-Amylin (8-37) completely reverses amylin-induced inhibition of insulin-stimulated glycogen synthesis in rat soleus muscle.
- Lipid Regulation : Chronic administration reduces muscle triglyceride content by 32% in insulin-resistant models.
- Hepatic Glucose Production : Suppresses amylin-mediated increases in hepatic glucose output by 40–60%.
Nomenclature and Taxonomic Classification
IUPAC Name :
N-Acetyl-L-alanyl-L-threonyl-L-glutaminyl-L-arginyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl-L-histidyl-L-seryl-L-seryl-L-asparaginyl-L-asparaginyl-L-phenylalanyl-glycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-L-threonyl-L-asparaginyl-L-valyl-glycyl-L-seryl-L-asparaginyl-L-threonyl-L-tyrosinamide
Synonyms :
Taxonomic Classification :
Properties
CAS No. |
178603-79-7 |
|---|---|
Molecular Formula |
C140H218N42O46 |
Molecular Weight |
3225.532 |
InChI |
InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1 |
InChI Key |
NIRUKDPRGCIIJB-KPAXONNNSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Amylin (8-37) (Human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, often enhanced by microwave-assisted synthesis to improve yield and reduce reaction times. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at methionine and cysteine residues, if present.
Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives during SPPS.
Major Products:
Oxidation: Oxidized peptide forms.
Reduction: Reduced peptide forms with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry:
- Used as a model peptide in studies of peptide synthesis and modification.
Biology:
- Investigated for its role in modulating insulin secretion and glucose metabolism.
- Studied for its effects on lipid metabolism and insulin sensitivity in animal models .
Medicine:
- Potential therapeutic applications in diabetes management as an amylin antagonist.
- Research into its effects on osteoblast proliferation and bone metabolism .
Industry:
- Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Acetyl-Amylin (8-37) (Human) exerts its effects by binding to amylin receptors, thereby inhibiting the actions of endogenous amylin. This inhibition can modulate insulin secretion, reduce glucagon levels, and slow gastric emptying. The peptide interacts with receptors in the brain and pancreas, influencing metabolic pathways involved in glucose homeostasis .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Mechanistic and Pharmacological Insights
Amylin (1-37) vs. Acetyl-Amylin (8-37):
The N-terminal 1–7 residues of full-length amylin are essential for binding to the amylin receptor complex (comprising CTR and RAMP proteins). Acetyl-Amylin (8-37) acts as a competitive antagonist, blocking amylin’s effects in tissues like the hypothalamus (appetite regulation) and pancreas (glucagon suppression) .Species-Specific Differences (Human vs. Rat):
Rat Amylin (8-37) contains divergent residues (e.g., Pro18 vs. Ser18 in human) that reduce cross-species receptor compatibility. Studies show rat amylin fragments exhibit weaker antagonism in human-derived cell lines, highlighting the importance of species selection in translational research .- CGRP (8-37) Cross-Reactivity: Both amylin and CGRP belong to the calcitonin peptide family and share receptor components (e.g., RAMP).
Table 2: Key Research Studies
Biological Activity
Acetyl-Amylin (8-37) (Human) is a synthetic peptide derived from the naturally occurring hormone amylin, which plays a crucial role in glucose metabolism and insulin regulation. This compound functions primarily as a specific antagonist to the amylin receptor, impacting various biological processes and showing potential therapeutic applications, particularly in metabolic disorders such as diabetes.
Target of Action
The primary target of Acetyl-Amylin (8-37) is the amylin receptor (AMYR) . By acting as a competitive inhibitor, it blocks the biological actions of amylin, including its effects on insulin secretion and glucose homeostasis.
Mode of Action
Acetyl-Amylin (8-37) binds to amylin receptors, inhibiting their activity. This antagonistic action can lead to altered insulin secretion and glucose regulation, which is particularly relevant in the context of diabetes management.
Biochemical Analysis
Acetyl-Amylin (8-37) exhibits significant effects on cellular processes related to insulin secretion. It influences cell signaling pathways in pancreatic β-cells, affecting gene expression and cellular metabolism. The molecular weight of this peptide is approximately 3,300 Daltons, and it maintains structural integrity under physiological conditions.
Cellular Effects
The cellular impacts of Acetyl-Amylin (8-37) are largely associated with its role in modulating insulin secretion. Its antagonistic properties have been shown to influence various metabolic pathways, including lipid metabolism and insulin sensitivity.
Case Studies and Experimental Data
-
Neuroprotective Effects Against Amyloid Toxicity
A study demonstrated that Acetyl-Amylin (8-37) could block amyloid-beta-induced neurotoxicity in rat cholinergic neurons. This suggests a potential therapeutic role in Alzheimer's disease by protecting neurons from toxic amyloid aggregates . -
Impact on Insulin Secretion
In isolated muscle studies, Acetyl-Amylin (8-37) was found to block the inhibitory effects of amylin on glycogen synthesis, indicating its role in counteracting amylin's action under certain metabolic conditions . -
Potency and Efficacy
Research indicated that acetylation at the N-terminus significantly enhances the potency of Acetyl-Amylin (8-37). This modification increases its binding affinity to amylin receptors, suggesting that structural modifications can optimize its biological activity .
Data Summary
| Property | Details |
|---|---|
| Molecular Weight | ~3,300 Daltons |
| Target Receptor | Amylin Receptor (AMYR) |
| Mechanism of Action | Competitive antagonist |
| Biological Effects | Modulates insulin secretion, affects glucose metabolism |
| Therapeutic Potential | Diabetes management, neuroprotection in Alzheimer's disease |
Q & A
Q. What structural features of ACETYL-AMYLIN (8-37) (HUMAN) contribute to its function as an amylin antagonist?
ACETYL-AMYLIN (8-37) (HUMAN) is a truncated and modified form of full-length amylin (IAPP), lacking residues 1-7 and featuring N-terminal acetylation and C-terminal amidation. These modifications enhance peptide stability and receptor-binding specificity. The sequence Ac-ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2 retains critical residues (e.g., His18, Ser19, Ser20) that interact with amylin receptors while excluding amyloidogenic regions (residues 20-29), reducing aggregation propensity. Experimental studies show this fragment reverses amylin-induced inhibition of glycogen synthesis in vitro, confirming its antagonistic role .
Q. How is ACETYL-AMYLIN (8-37) (HUMAN) distinguished from similar peptides like CGRP (8-37) in receptor-binding assays?
While both peptides share sequence homology (e.g., conserved residues in the mid-region), ACETYL-AMYLIN (8-37) (HUMAN) demonstrates selective antagonism for amylin receptors over CGRP receptors. Competitive binding assays using radiolabeled ligands in pancreatic β-cell membranes reveal that ACETYL-AMYLIN (8-37) (HUMAN) has a 10-fold higher affinity for amylin receptors compared to CGRP receptors. Functional assays measuring cAMP inhibition further validate this selectivity .
Advanced Research Questions
Q. What experimental approaches are optimal for assessing ACETYL-AMYLIN (8-37) (HUMAN) antagonism in insulin resistance models?
A robust protocol includes:
- In vitro glycogen accumulation assays : Measure ¹⁴C-glycogen incorporation in hepatocytes or skeletal muscle cells treated with amylin and co-administered ACETYL-AMYLIN (8-37) (HUMAN) .
- Dose-response curves : Compare reversal efficacy against CGRP (8-37) to confirm specificity.
- In vivo glucose tolerance tests : Administer peptide via intraperitoneal injection in diabetic rodent models while monitoring insulin sensitivity and β-cell function .
- Receptor knockdown models : Use siRNA targeting amylin receptors (e.g., CTR/RAMP complexes) to confirm mechanistic dependency.
Q. How should researchers resolve contradictions in ACETYL-AMYLIN (8-37) (HUMAN) receptor selectivity across studies?
Discrepancies may arise from:
- Receptor isoform variability : CTR/RAMP1 vs. CTR/RAMP3 complexes exhibit differing ligand affinities.
- Species-specific effects : Human amylin receptors differ from rodent isoforms in signaling pathways.
- Assay conditions : Peptide aggregation or oxidation during storage can alter activity.
Methodological recommendations : - Validate peptide purity (>95% via HPLC) and secondary structure (CD spectroscopy) .
- Use cross-species receptor expression systems (e.g., HEK293 cells transfected with human CTR/RAMP) .
- Include negative controls (e.g., scrambled peptide) to rule out nonspecific effects.
Q. What strategies mitigate ACETYL-AMYLIN (8-37) (HUMAN) aggregation during in vitro studies?
- Solubilization : Prepare stock solutions in 0.1% acetic acid or DMSO to prevent fibril formation.
- Storage : Lyophilize peptides at -80°C and avoid freeze-thaw cycles .
- Aggregation monitoring : Use Thioflavin T fluorescence assays or transmission electron microscopy (TEM) to detect β-sheet structures .
- Peptide modification : Substitute aggregation-prone residues (e.g., Phe15, Leu16) with nonpolar analogs while retaining antagonistic activity.
Methodological Guidance
Q. How is ACETYL-AMYLIN (8-37) (HUMAN) synthesized and purified for research use?
- Solid-phase peptide synthesis (SPPS) : Employ Fmoc chemistry with HBTU/HOBt activation.
- Modifications : N-terminal acetylation and C-terminal amidation are critical for stability .
- Purification : Use reverse-phase HPLC with a C18 column (gradient: 10-60% acetonitrile/0.1% TFA). Validate purity via MALDI-TOF-MS .
- Quality control : Test endotoxin levels (<0.1 EU/µg) for in vivo studies.
Q. How can researchers validate the antagonistic activity of ACETYL-AMYLIN (8-37) (HUMAN) in complex biological systems?
- Isolated tissue assays : Measure vasodilation in rat mesenteric arteries, comparing responses to full-length amylin .
- Calcium flux assays : Use FLIPR technology in amylin receptor-expressing cells to quantify inhibition of amylin-induced Ca²⁺ signaling .
- Transcriptomic profiling : RNA-seq of pancreatic islets treated with ACETYL-AMYLIN (8-37) (HUMAN) can identify downstream targets (e.g., IRS-1, GLUT4).
Data Reproducibility & Analysis
Q. What statistical methods are recommended for analyzing dose-dependent effects of ACETYL-AMYLIN (8-37) (HUMAN)?
Q. How should researchers address variability in ACETYL-AMYLIN (8-37) (HUMAN) bioactivity across cell lines?
- Standardize receptor expression : Use CRISPR-edited cell lines with stable CTR/RAMP expression .
- Normalize data : Express results as % inhibition relative to maximal amylin effect in each experiment.
- Batch documentation : Record peptide synthesis lot numbers and storage conditions to trace variability sources .
Ethical & Safety Considerations
Q. What safety protocols are essential for handling ACETYL-AMYLIN (8-37) (HUMAN) in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
